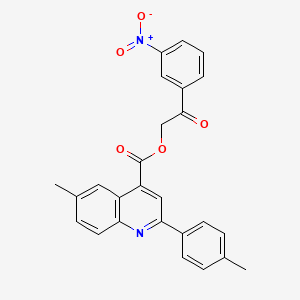![molecular formula C27H27N5O5S B11665836 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11665836.png)
2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(3,4-dimetoxi fenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(1E)-1-(4-hidroxi-3-metoxifenil)etiliden]acetohidrazida es un compuesto orgánico complejo que presenta un anillo de triazol, un grupo sulfánil y varios sustituyentes aromáticos.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2-{[5-(3,4-dimetoxi fenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(1E)-1-(4-hidroxi-3-metoxifenil)etiliden]acetohidrazida generalmente implica múltiples pasos:
Formación del anillo de triazol: Esto se puede lograr mediante una reacción de ciclación que involucra derivados de hidrazina y aldehídos o cetonas apropiados.
Introducción del grupo sulfánil: Este paso a menudo implica el uso de agentes tiolantes en condiciones controladas.
Acoplamiento con sustituyentes aromáticos: El paso final implica reacciones de acoplamiento para introducir los grupos aromáticos, a menudo utilizando reacciones de acoplamiento cruzado catalizadas por paladio.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo y plataformas de síntesis automatizadas para optimizar el proceso.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo sulfánil, lo que lleva a la formación de sulfóxidos o sulfófonos.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de triazol o a los sustituyentes aromáticos, dependiendo de los reactivos utilizados.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila o nucleófila, lo que permite una mayor funcionalización.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Las condiciones para las reacciones de sustitución varían, pero a menudo implican el uso de ácidos o bases fuertes y catalizadores apropiados.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo sulfánil puede producir sulfóxidos o sulfófonos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos aromáticos.
Aplicaciones Científicas De Investigación
Química Medicinal: La estructura única del compuesto lo convierte en un candidato para el desarrollo de fármacos, particularmente como agente anticancerígeno o antiinflamatorio.
Ciencia de los Materiales: Sus componentes aromáticos y de triazol podrían ser útiles en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Investigación Biológica: El compuesto se puede utilizar como una sonda para estudiar varias vías e interacciones biológicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto dependería de su aplicación específica. En química medicinal, podría interactuar con enzimas o receptores específicos, inhibiendo su actividad. El anillo de triazol y los sustituyentes aromáticos podrían desempeñar un papel en la unión a estos objetivos moleculares, interrumpiendo su función normal.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-(3,4-Dimetoxifenil)-5-fluorobenzo[d]oxazol
- 3,4-Dimetoxifenilacetonitrilo
Unicidad
Lo que diferencia a 2-{[5-(3,4-dimetoxi fenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(1E)-1-(4-hidroxi-3-metoxifenil)etiliden]acetohidrazida es su combinación de un anillo de triazol con grupos sulfánil y aromáticos, lo que podría conferir propiedades biológicas y químicas únicas que no se encuentran en compuestos similares.
Propiedades
Fórmula molecular |
C27H27N5O5S |
|---|---|
Peso molecular |
533.6 g/mol |
Nombre IUPAC |
2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C27H27N5O5S/c1-17(18-10-12-21(33)23(14-18)36-3)28-29-25(34)16-38-27-31-30-26(32(27)20-8-6-5-7-9-20)19-11-13-22(35-2)24(15-19)37-4/h5-15,33H,16H2,1-4H3,(H,29,34)/b28-17+ |
Clave InChI |
WJAVBHXUFGREJA-OGLMXYFKSA-N |
SMILES isomérico |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)/C4=CC(=C(C=C4)O)OC |
SMILES canónico |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11665759.png)
![(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665764.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11665772.png)
![N-(4-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]acetamide](/img/structure/B11665780.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11665781.png)
![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11665785.png)
![2-{(2E)-2-[4-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11665787.png)
![ethyl (2Z)-2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11665791.png)
![2-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11665792.png)
![3-chloro-5-(4-chlorophenyl)-N-(4-cyanophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11665796.png)

![4-[(4-Phenyl-piperazin-1-ylimino)-methyl]-benzoic acid](/img/structure/B11665824.png)
![ethyl 2-({[(3-chlorophenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11665828.png)
![2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11665847.png)
